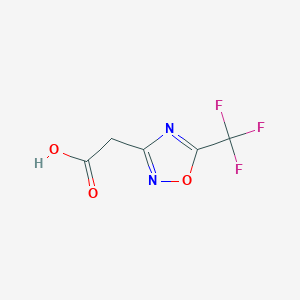
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxadiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydride and alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and lipophilicity.
Agrochemicals: Its properties can be exploited in developing new agrochemicals with improved efficacy and environmental stability.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, further contributing to its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)phenylacetic acid
Uniqueness
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, lipophilicity, and potential for diverse chemical modifications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H3F3N2O3 |
|---|---|
Poids moléculaire |
196.08 g/mol |
Nom IUPAC |
2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)4-9-2(10-13-4)1-3(11)12/h1H2,(H,11,12) |
Clé InChI |
GGYSOVUOBNTACU-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NOC(=N1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)


![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
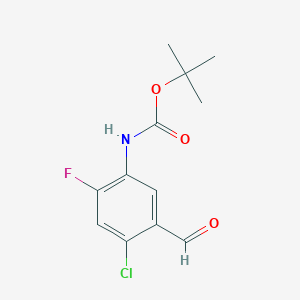
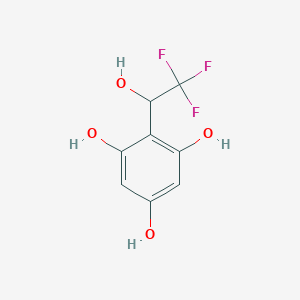
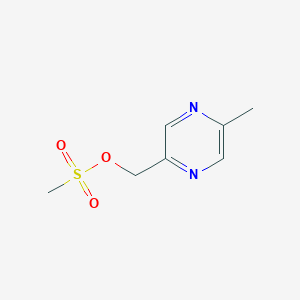
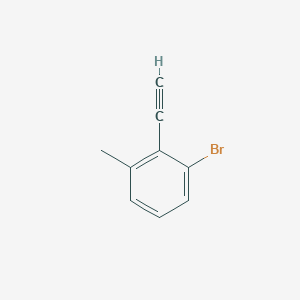
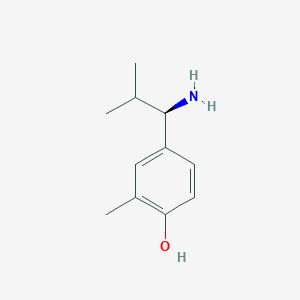
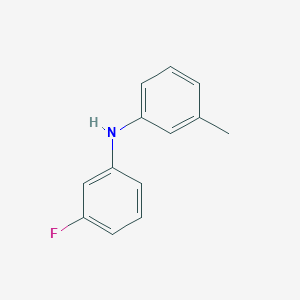
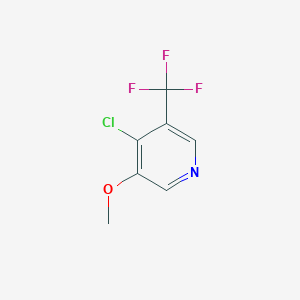
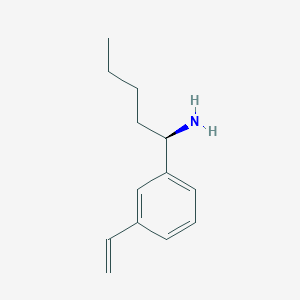
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
